3,4-Difluorobenzimidamide hydrochloride
CAS No.: 107392-33-6
Cat. No.: VC20746208
Molecular Formula: C7H7ClF2N2
Molecular Weight: 192.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107392-33-6 |
---|---|
Molecular Formula | C7H7ClF2N2 |
Molecular Weight | 192.59 g/mol |
IUPAC Name | 3,4-difluorobenzenecarboximidamide;hydrochloride |
Standard InChI | InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H |
Standard InChI Key | WIFHYQZBCRLTBT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=N)N)F)F.Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=N)N)F)F.Cl |
3,4-Difluorobenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides, which are derivatives of benzimidazole. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, making it a fluorinated derivative. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in pharmaceuticals and organic synthesis.
Synthesis
The synthesis of 3,4-difluorobenzimidamide hydrochloride typically involves several steps, including the introduction of fluorine substituents onto the benzene ring followed by the formation of the amide bond.
-
Fluorination: The starting material, benzimidamide, undergoes electrophilic fluorination using reagents such as Selectfluor or other fluorinating agents to introduce fluorine at the desired positions.
-
Formation of Hydrochloride Salt: The resulting benzimidamide is then treated with hydrochloric acid to form the hydrochloride salt.
Biological Activity
Research into the biological activities of 3,4-difluorobenzimidamide hydrochloride has indicated potential applications in medicinal chemistry, particularly as an antimicrobial and antiproliferative agent. Studies have shown that compounds with fluorinated aromatic rings often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Table 2: Biological Activity Profile
Activity Type | Observations |
---|---|
Antimicrobial | Active against Gram-positive bacteria |
Antiproliferative | Inhibitory effects on cancer cell lines |
Applications
3,4-Difluorobenzimidamide hydrochloride has potential applications in:
-
Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
-
Research: In studies focusing on the structure-activity relationship (SAR) of benzimidamide derivatives.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume